R547

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

RO-4584820 se sintetiza a través de una serie de reacciones químicas que implican la formación de un compuesto de diaminopirimidina. La síntesis involucra los siguientes pasos :

Formación del núcleo de pirimidina: El núcleo de pirimidina se sintetiza haciendo reaccionar materiales de partida apropiados en condiciones controladas.

Reacciones de sustitución: El núcleo de pirimidina se somete a reacciones de sustitución para introducir los grupos funcionales necesarios, incluidos los grupos metilsulfonilpiperidinilo y difluorometoxifenilo.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener RO-4584820 con alta pureza.

Métodos de Producción Industrial

La producción industrial de RO-4584820 implica la ampliación de las rutas sintéticas utilizadas en el laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de cantidades mayores de reactivos y la aplicación de técnicas de purificación a escala industrial para garantizar que el compuesto cumpla con los estándares de calidad requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones

RO-4584820 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: RO-4584820 puede sufrir reacciones de sustitución para introducir o reemplazar grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .

Aplicaciones Científicas De Investigación

RO-4584820 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: Como inhibidor selectivo de las cinasas dependientes de ciclinas, RO-4584820 se utiliza para estudiar el papel de estas cinasas en la regulación del ciclo celular y la progresión del cáncer.

Desarrollo de Fármacos: El compuesto se investiga por su potencial como fármaco anticancerígeno, particularmente en la inhibición de la proliferación de células tumorales.

Estudios Biológicos: RO-4584820 se utiliza en varios estudios biológicos para comprender los mecanismos moleculares que subyacen a la regulación del ciclo celular y la apoptosis.

Mecanismo De Acción

RO-4584820 ejerce sus efectos inhibiendo las cinasas dependientes de ciclinas 1, 2 y 4. Estas cinasas juegan un papel crucial en la regulación del ciclo celular y la promoción de la proliferación celular. Al inhibir estas cinasas, RO-4584820 induce el arresto del ciclo celular y la apoptosis en las células tumorales . El compuesto se dirige específicamente a los sitios de unión a ATP de estas cinasas, previniendo su activación y la posterior fosforilación de las proteínas diana .

Comparación Con Compuestos Similares

RO-4584820 es único debido a su alta selectividad y potencia como inhibidor de la cinasa dependiente de ciclinas. Compuestos similares incluyen:

Flavopiridol: Otro inhibidor de CDK con inhibición de cinasa más amplia pero menos selectividad.

Palbociclib: Un inhibidor selectivo de CDK4/6 utilizado en el tratamiento del cáncer de mama.

Roscovitina: Un inhibidor de CDK con actividad contra CDK1, CDK2 y CDK5.

RO-4584820 se destaca por su inhibición específica de CDK1, CDK2 y CDK4, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .

Actividad Biológica

R547, also known as Ro 4584820, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1, CDK2, and CDK4. This compound has garnered significant attention in cancer research due to its ability to induce cell cycle arrest and apoptosis in various tumor cell lines. The following sections detail the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

This compound operates as an ATP-competitive inhibitor of CDKs, which are essential regulators of the cell cycle. By inhibiting these kinases, this compound effectively blocks cell cycle progression at the G1 and G2 phases, leading to apoptosis in cancer cells. The compound has demonstrated a strong antiproliferative effect across multiple tumor cell lines, regardless of their p53 status or multidrug resistance (MDR) characteristics .

In Vitro Studies

In vitro experiments have shown that this compound inhibits the proliferation of various tumor cell lines with IC50 values below 0.60 µM. Specifically, it has been tested against 19 different cell lines and has consistently demonstrated efficacy. The compound's selectivity is notable; it shows minimal activity against over 120 unrelated kinases, emphasizing its potential as a targeted therapy .

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| HCT116 (Colorectal) | <0.60 | G1/G2 Arrest | Yes |

| MCF7 (Breast) | <0.60 | G1/G2 Arrest | Yes |

| A549 (Lung) | <0.60 | G1/G2 Arrest | Yes |

| HepG2 (Liver) | >50 | Minimal | Yes at higher doses |

In Vivo Studies

This compound has also been evaluated in various animal models for its antitumor activity. Preclinical studies indicate that this compound effectively inhibits tumor growth in xenograft models, including colon, lung, breast, prostate, and melanoma tumors. Notably, it achieved tumor growth inhibition (TGI) rates ranging from 79% to 99% when administered orally at a dose of 40 mg/kg daily .

Table 2: In Vivo Efficacy of this compound

| Tumor Type | Administration Route | Dose (mg/kg) | TGI (%) |

|---|---|---|---|

| Colon | Oral | 40 | 79-99 |

| Lung | Oral | 40 | 61-95 |

| Breast | IV | 40 (weekly) | Significant |

| Melanoma | Oral | 40 | Significant |

Case Studies and Clinical Trials

This compound is currently undergoing phase I clinical trials to evaluate its safety and efficacy in humans. Preliminary findings suggest that it has an acceptable toxicity profile with no significant adverse effects observed during animal studies .

In a specific case study involving HepG2 cells, this compound was found to induce apoptosis significantly when exposed to higher concentrations over extended periods. At doses of 50 µM and above, substantial cell death was observed after 48 hours . This highlights the potential for this compound as a therapeutic agent in treating liver cancers.

Pharmacodynamic Biomarkers

The identification of pharmacodynamic biomarkers associated with this compound's action is crucial for its clinical application. Biomarkers related to CDK phosphorylation states have been evaluated in patient blood samples during clinical trials. A total of 26 potential biomarkers have been identified based on their relevance to this compound's mechanism of action .

Propiedades

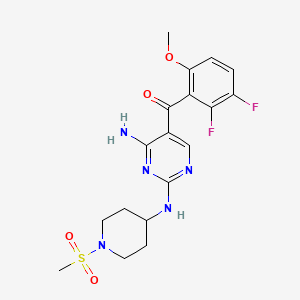

IUPAC Name |

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNJNYBQQYBCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225143 | |

| Record name | RO-4584820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741713-40-6 | |

| Record name | RO-4584820 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-4584820 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-4584820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-547 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.